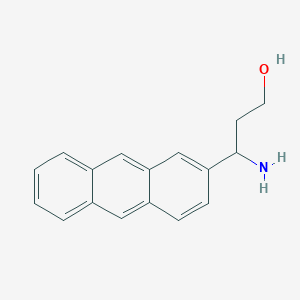

3-Amino-3-(2-anthryl)propan-1-OL

Description

Significance of Chiral Amino Alcohols in Asymmetric Organic Synthesis and Catalysis

Chiral amino alcohols are a privileged class of compounds in organic chemistry, serving as indispensable building blocks and catalysts. Their importance stems from the presence of two versatile functional groups—an amine and a hydroxyl group—attached to a chiral scaffold. This arrangement is a common feature in numerous natural products and pharmaceutical drugs. nih.govfrontiersin.org

The primary applications of chiral amino alcohols are:

Chiral Ligands in Asymmetric Catalysis: They are frequently used to create chiral ligands for metal-catalyzed reactions. nih.gov The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is crucial in the synthesis of enantiomerically pure drugs.

Organocatalysts: The amino alcohol framework itself can act as an organocatalyst, avoiding the need for potentially toxic or expensive metals. These catalysts are often employed in reactions like asymmetric additions to aldehydes and imines.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemistry of a reaction. After the reaction, the auxiliary is removed, having fulfilled its role of inducing chirality. Chiral amino alcohols are effective auxiliaries in various transformations, including aldol (B89426) and alkylation reactions.

Synthetic Building Blocks (Synthons): They are prevalent synthons for synthesizing complex chiral molecules, including many pharmaceuticals. nih.govfrontiersin.org The development of efficient synthetic routes to chiral amino alcohols, such as through the asymmetric hydrogenation of ketoamines or the reductive amination of hydroxy ketones, remains an active area of research to meet the demand for these valuable compounds. nih.govnih.gov

The ability to produce compounds with high enantiomeric excess (ee) is a critical goal in modern chemistry, and chiral amino alcohols are central to achieving this objective. nih.gov

Role of Anthracene (B1667546) Derivatives in Molecular Design and Functional Architectures

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. Its rigid, planar, and electron-rich π-conjugated system endows it with unique photophysical and electronic properties that have been extensively exploited in molecular design and materials science.

Key characteristics and applications of anthracene derivatives include:

Fluorescence: Anthracene and its derivatives are well-known for their strong fluorescence, typically emitting in the blue region of the visible spectrum. This property makes them ideal components for:

Organic Light-Emitting Diodes (OLEDs): They are used as blue light emitters in the fabrication of display technologies.

Fluorescent Probes and Sensors: The fluorescence of the anthracene moiety can be sensitive to its local environment. This allows for the design of chemosensors where binding to an analyte (like a metal ion or another molecule) causes a detectable change in fluorescence intensity or wavelength.

Photochemical Reactivity: Anthracene can undergo [4+4] photodimerization upon exposure to UV light. This reversible reaction can be used to create photoresponsive materials and molecular switches.

Molecular Scaffolding: The rigid structure of the anthracene core makes it an excellent scaffold for constructing complex three-dimensional molecules. By attaching other functional groups to the anthracene ring system, chemists can design molecules with specific shapes and functionalities for applications in host-guest chemistry and self-assembly.

Electronic Properties: The extended π-system allows anthracene derivatives to participate in electron transfer processes, making them useful in the development of organic semiconductors and other electronic materials.

The incorporation of an anthracene unit into a molecule can thus impart specific optical, electronic, or structural properties, making it a versatile tool for creating functional molecular architectures.

Contextualization of 3-Amino-3-(2-anthryl)propan-1-OL within Emerging Research Paradigms

This compound represents a fascinating molecular architecture that combines the chiral directing ability of an amino alcohol with the rich photophysical properties of an anthracene moiety. While specific studies on this compound are not prominent in the literature, its structure allows for informed speculation on its potential applications within current research trends.

The compound is commercially available as a racemic mixture and as individual enantiomers, indicating its use as a specialized research chemical or building block.

Interactive Data Table: Properties of this compound and its Enantiomers

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₇NO | bldpharm.combldpharm.com |

| Molecular Weight | 251.33 g/mol | bldpharm.com |

| IUPAC Name (S-form) | (3S)-3-Amino-3-(2-anthryl)propan-1-ol | chemsrc.com |

| CAS Number (Racemic) | 1270458-22-4 | bldpharm.comarctomsci.com |

| CAS Number ((S)-form) | 1270154-48-7 | bldpharm.comchemsrc.com |

| CAS Number ((R)-form) | 1270027-30-9 | bldpharm.com |

Based on its hybrid structure, this compound is well-positioned for exploration in several research areas:

Chiral Fluorescent Sensors: The most direct application would be in the development of chiral sensors. The amino alcohol portion can serve as a binding site for a target analyte, while the anthracene group acts as a fluorescent reporter. A related compound, 3-Amino-3-(2-anthryl)propanoic acid, is noted for its potential use in creating materials with specific optical characteristics. The binding of a chiral analyte could lead to an enantioselective change in the fluorescence signal, allowing for the quantification and differentiation of enantiomers.

Asymmetric Catalysis: The compound could serve as a precursor to novel chiral ligands. The presence of the bulky, rigid anthracene group could enforce a specific steric environment around a metal center, potentially leading to high levels of stereoselectivity in catalytic reactions. The synthesis of related di-anthryl propanol (B110389) derivatives for studying photochemical properties highlights the interest in linking anthracene units via a propanol backbone. osti.gov

Functional Materials: As a building block, it could be incorporated into polymers or metal-organic frameworks (MOFs). This could lead to materials that are both chiral and fluorescent, with potential applications in chiral separations, heterogeneous catalysis, or nonlinear optics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3-amino-3-anthracen-2-ylpropan-1-ol |

InChI |

InChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2 |

InChI Key |

XZRHTZQOMZSCEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 2 Anthryl Propan 1 Ol and Analogues

Stereoselective and Enantioselective Approaches to 3-Amino-3-(2-anthryl)propan-1-ol

Achieving stereocontrol is a significant challenge in the synthesis of this compound, given the presence of a chiral center at the C-3 position. Various strategies have been developed to induce and control the stereochemistry of this and related amino alcohol structures.

Strategies for Chiral Induction and Control (e.g., Chiral Auxiliaries, Organocatalysis)

Chiral auxiliaries are powerful tools for inducing asymmetry in chemical reactions. These compounds are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. numberanalytics.com The design of these auxiliaries has evolved to include cyclic and bicyclic structures, as well as those with multiple stereocenters, to enhance stereocontrol. numberanalytics.com

Organocatalysis has also emerged as a key strategy for the enantioselective synthesis of chiral molecules. nih.gov Chiral organocatalysts, such as chiral phosphoric acids, can be used to catalyze reactions like (2 + 3) cyclizations to create complex chiral scaffolds with high enantioselectivity. nih.gov For instance, the atroposelective synthesis of aryl-pyrroloindoles has been achieved using this method. nih.gov In the context of amino alcohol synthesis, organocatalytic approaches, such as those using BINOL-derived catalysts, have been successful in the asymmetric allylation of imines, a key step in building chiral amine structures. beilstein-journals.org

Application of Asymmetric Reduction Techniques

Asymmetric reduction is a fundamental method for producing chiral alcohols from prochiral ketones. In the synthesis of β-amino alcohols, the asymmetric reduction of β-amino ketones is a critical step. nih.govrsc.org Engineered alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric reduction of bulky, poly-functionalized substrates to produce enantiopure (S)-alcohols. nih.gov

Another powerful technique is dynamic kinetic resolution, which combines in situ racemization of the starting material with a stereoselective reaction. Ir-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters has been shown to produce chiral β-hydroxy α-amino derivatives with excellent diastereoselectivity and enantioselectivity. rsc.org Similarly, Rh/WALPHOS catalyst systems have been used for the asymmetric reduction of heterocyclic β-aminoacrylates to yield N-heterocyclic β2-amino acids with high enantiomeric excess. bris.ac.uk

Diels-Alder and Retro-Diels-Alder Sequences in Anthracene (B1667546) Functionalization

The Diels-Alder reaction is a powerful tool for the functionalization of anthracene. nih.govchempedia.info This [4+2] cycloaddition reaction allows for the introduction of functionalities at specific positions of the anthracene core. nih.gov For instance, the reaction of 1,5-disubstituted anthracenes with various dienophiles occurs exclusively at the 9,10-positions. nih.gov

A particularly elegant application of this chemistry is the Diels-Alder/retro-Diels-Alder sequence. In this approach, a chiral anthracene template is used to control the stereochemistry of a cycloaddition reaction. lookchem.com The resulting cycloadduct then undergoes further transformations, after which a retro-Diels-Alder reaction releases the functionalized molecule and regenerates the chiral anthracene template. lookchem.com This strategy has been employed in the synthesis of α,β-unsaturated lactams and butenolides. lookchem.com The reversibility of the Diels-Alder reaction, often triggered by heat, is a key feature of this methodology. researchgate.netmdpi.com

Multi-Step Synthesis Pathways for Anthracene-Amino Alcohol Scaffolds

The construction of complex molecules like this compound often requires multi-step synthetic sequences. researchgate.net These pathways involve the strategic formation of carbon-carbon and carbon-nitrogen bonds, as well as the introduction of the anthracene moiety.

Carbon-Carbon Bond Formation Strategies

The formation of carbon-carbon (C-C) bonds is fundamental to building the carbon skeleton of organic molecules. numberanalytics.comrsc.org A variety of C-C bond-forming reactions are available to organic chemists, including aldol (B89426) reactions, Grignard reactions, and cross-coupling reactions. numberanalytics.com The choice of reaction depends on factors such as the substrate, desired selectivity, and reaction conditions. numberanalytics.com In the context of synthesizing amino alcohols, strategies often involve the coupling of an aryl component (like anthracene) with a three-carbon chain.

Incorporation of Anthracene Moiety in the Propanol (B110389) Chain

For instance, the synthesis of various 2-amino-3-arylpropan-1-ols has been achieved through the elaboration of trans-4-aryl-3-chloro-β-lactams. nih.gov This highlights the use of β-lactam intermediates in constructing the desired amino alcohol framework.

Below is a table summarizing some of the key synthetic strategies discussed:

| Synthetic Strategy | Key Features | Example Application | References |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Asymmetric synthesis of complex molecules. | numberanalytics.com |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Enantioselective synthesis of aryl-pyrroloindoles and chiral amines. | nih.govbeilstein-journals.org |

| Asymmetric Reduction | Stereoselective conversion of prochiral ketones to chiral alcohols. | Synthesis of enantiopure β-amino alcohols. | nih.govrsc.orgnih.govbris.ac.uk |

| Diels-Alder/Retro-Diels-Alder | Cycloaddition for functionalization followed by cleavage to release the product. | Stereocontrolled synthesis of lactams and butenolides using a chiral anthracene template. | nih.govlookchem.comresearchgate.netmdpi.com |

| Multi-Step Synthesis | Sequential reactions to build complex molecular architectures. | General synthesis of chiral vicinal amino alcohols and phenylpropanolamines. | researchgate.net |

| C-C Bond Formation | Creation of the carbon skeleton of the target molecule. | Fundamental step in the synthesis of most organic compounds. | numberanalytics.comrsc.org |

| Anthracene Incorporation | Introduction of the anthracene group into the desired scaffold. | Synthesis of various anthracene-containing compounds. | nih.govnih.gov |

Functional Group Transformations and Derivatization

The inherent reactivity of the amino and hydroxyl groups in this compound allows for a wide range of functional group transformations and derivatizations. These modifications are crucial for developing analogues with tailored properties and for use in further synthetic applications.

The introduction of the amino and hydroxyl functionalities onto the propanol backbone bearing an anthryl group can be achieved through several synthetic pathways. Key strategies include the reduction of corresponding carbonyl and nitro compounds or the ring-opening of suitable heterocyclic precursors.

One effective, though indirect, route to achieving the 3-amino-1-ol structure involves the synthesis and subsequent reduction of β-amino acids. For instance, a one-pot, three-component reaction of an arylaldehyde (like 2-anthraldehyde), malonic acid, and ammonium (B1175870) acetate (B1210297) can yield a 3-amino-3-arylpropionic acid. researchgate.netscribd.com The subsequent reduction of the carboxylic acid group to a primary alcohol would furnish the desired this compound.

Another powerful method involves the reductive ring-opening of β-lactams (azetidin-2-ones). A variety of syn-2-alkoxy-3-amino-3-arylpropan-1-ols have been prepared through the LiAlH₄-promoted reductive ring-opening of cis-3-alkoxy-4-aryl-β-lactams. acs.org This approach offers good stereochemical control. A similar strategy could be envisioned starting from a 4-(2-anthryl)-β-lactam.

Furthermore, the synthesis of related 2-amino-3-arylpropan-1-ols has been accomplished through the elaboration of trans-4-aryl-3-chloro-β-lactams, showcasing the versatility of β-lactam intermediates in accessing diverse amino alcohol scaffolds. nih.gov

The table below summarizes potential precursor classes and the reagents for their transformation into 3-amino-3-arylpropan-1-ols.

| Precursor Class | Transformation Reagent | Resulting Functionality | Reference |

| 3-Amino-3-(2-anthryl)propanoic acid | Lithium aluminum hydride (LiAlH₄) | Reduction of carboxylic acid to alcohol | researchgate.net |

| 4-(2-Anthryl)-β-lactam | Lithium aluminum hydride (LiAlH₄) | Reductive ring-opening to amino alcohol | acs.org |

| 3-Nitro-3-(2-anthryl)propan-1-ol | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction of nitro group to amine | N/A |

This table presents generalized synthetic routes based on analogous compounds.

The primary amino and hydroxyl groups of this compound are key handles for synthetic modifications, enabling the creation of a diverse library of derivatives.

Modifications of the Amino Group:

The primary amine can undergo a variety of reactions to yield modified analogues. Common transformations include:

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields amides. This is a common strategy to introduce a wide range of substituents.

N-Alkylation: The amino group can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

N-Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, which can alter the electronic and steric properties of the molecule.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Modifications of the Hydroxyl Group:

The primary hydroxyl group can be readily derivatized through several standard reactions:

O-Acylation (Esterification): Reaction with carboxylic acids (under Fischer esterification conditions) or, more commonly, with acid chlorides or anhydrides, produces esters.

O-Alkylation (Etherification): The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be employed to form ethers.

O-Silylation: Protection of the hydroxyl group as a silyl (B83357) ether (e.g., using trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride) is a common strategy in multi-step synthesis to prevent unwanted reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) or chromic acid.

The table below outlines some common derivatization reactions for the amino and hydroxyl groups.

| Functional Group | Reagent Class | Derivative Formed |

| Amino | Acid Chloride/Anhydride | Amide |

| Amino | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Amino | Sulfonyl Chloride | Sulfonamide |

| Hydroxyl | Acid Chloride/Anhydride | Ester |

| Hydroxyl | Alkyl Halide + Base | Ether |

| Hydroxyl | Silyl Halide | Silyl Ether |

This table provides a general overview of potential derivatization reactions.

Computational and Theoretical Investigations of 3 Amino 3 2 Anthryl Propan 1 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. For 3-Amino-3-(2-anthryl)propan-1-OL, DFT calculations, typically employing a functional such as B3LYP with a 6-31G(d,p) basis set, provide fundamental insights into its electronic structure and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich anthracene (B1667546) ring and the nitrogen atom of the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the anthryl moiety's π-system, suggesting its role as an electron acceptor in chemical reactions. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP surface highlights regions of negative potential (red) around the oxygen and nitrogen atoms, corresponding to their high electron density and susceptibility to electrophilic attack. Positive potential regions (blue) are typically found around the hydrogen atoms of the amino and hydroxyl groups, indicating their propensity to act as electron acceptors or engage in hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, localized on the anthryl and amino groups. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, distributed over the anthracene ring. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

These DFT-derived parameters are crucial for predicting the molecule's behavior in various chemical environments and for designing potential synthetic pathways or applications in materials science.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the propanolamine side chain in this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations, often performed using force fields like AMBER or CHARMM, are employed to explore the accessible conformations and the dynamics of their interconversion over time.

Furthermore, MD simulations in a solvent, such as water or chloroform, can shed light on intermolecular interactions. The simulations can model how the solvent molecules arrange around the solute and how intermolecular hydrogen bonds are formed between the amino alcohol and the solvent. This is critical for understanding its solubility and behavior in solution. The large anthryl group also introduces the possibility of π-π stacking interactions in condensed phases, which can be investigated through simulations of multiple molecules.

Mechanistic Studies through Computational Modeling of Reaction Pathways (e.g., Energy Barriers, Transition States)

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface connecting reactants, transition states, and products. For this compound, a representative reaction, such as the oxidation of the primary alcohol to an aldehyde, can be computationally investigated.

Using DFT methods, the geometries of the reactants, products, and, most importantly, the transition state can be optimized. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the reaction mechanism. For the oxidation of the alcohol, the transition state would likely involve the interaction with an oxidizing agent and the breaking of a C-H and an O-H bond.

The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. A higher energy barrier indicates a slower reaction rate. By calculating the energies of all species along the reaction coordinate, a detailed reaction profile can be constructed. These studies can also explore the stereoselectivity of reactions involving the chiral center of this compound.

Table 2: Hypothetical Energy Profile for the Oxidation of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Oxidant |

| Transition State | +15.2 | Structure corresponding to the highest energy point along the reaction coordinate. |

| Products | -25.8 | 3-Amino-3-(2-anthryl)propanal + Reduced Oxidant |

These mechanistic insights are vital for understanding and optimizing chemical transformations involving this compound.

Prediction of Spectroscopic Signatures via Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic properties, which is essential for the characterization of novel compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. The calculations would predict distinct signals for the protons and carbons of the anthryl group, the propanolamine backbone, and the chiral center.

Similarly, the vibrational frequencies and intensities for the IR spectrum can be computed. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule. For instance, characteristic stretching frequencies for the O-H, N-H, and C-H bonds, as well as the aromatic C=C bonds of the anthracene moiety, can be predicted.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signature | Assignment |

| ¹H NMR (ppm) | 7.5-8.5 | Aromatic protons of the anthryl group |

| ¹H NMR (ppm) | 4.5-5.0 | Methine proton at the chiral center |

| ¹³C NMR (ppm) | 125-135 | Aromatic carbons of the anthryl group |

| ¹³C NMR (ppm) | 60-70 | Carbon bearing the hydroxyl group |

| IR (cm⁻¹) | 3300-3400 | O-H and N-H stretching vibrations |

| IR (cm⁻¹) | 1600-1620 | Aromatic C=C stretching vibrations |

The synergy between predicted and experimental spectra is a powerful tool for structural elucidation and confirmation.

Mechanistic Insights into Chemical Transformations Involving 3 Amino 3 2 Anthryl Propan 1 Ol

Elucidation of Nucleophilic Substitution Pathways and Stereochemical Outcomes

Nucleophilic substitution reactions are fundamental to the transformation of 3-Amino-3-(2-anthryl)propan-1-OL. The primary alcohol can be made a suitable leaving group, typically through protonation or conversion to a tosylate or mesylate. Following this activation, the molecule can undergo substitution via SN1 or SN2 pathways.

The SN2 pathway would involve a backside attack by a nucleophile on the carbon bearing the leaving group. This would lead to an inversion of stereochemistry at that center. However, the presence of the bulky 2-anthryl group adjacent to the reaction center introduces significant steric hindrance, which would likely disfavor the direct SN2 mechanism.

Alternatively, the SN1 pathway involves the formation of a carbocation intermediate after the departure of the leaving group. Given that the carbon is primary, this would typically be a high-energy intermediate. However, the adjacent anthracene (B1667546) ring can play a crucial role in stabilizing this intermediate through anchimeric assistance (neighboring group participation). dalalinstitute.comquora.comlibretexts.org The π-electrons of the anthracene ring can attack the electrophilic carbon, forming a bridged intermediate known as a phenonium ion. libretexts.org This participation would significantly accelerate the rate of ionization. libretexts.org

The subsequent attack of a nucleophile on the phenonium ion can occur at two positions, leading to a mixture of products. This can result in retention of stereochemistry or rearrangement, depending on the nature of the nucleophile and reaction conditions.

The amino group can also act as an internal nucleophile, potentially leading to the formation of cyclic products under appropriate conditions.

Table 1: Hypothetical Stereochemical Outcomes in Nucleophilic Substitution of an Activated Derivative

| Reaction Pathway | Proposed Intermediate | Predominant Stereochemical Outcome | Rationale |

| SN2 | Pentavalent Transition State | Inversion | Classic backside attack by nucleophile. Likely disfavored due to steric hindrance from the anthracene moiety. |

| SN1 with Anchimeric Assistance | Phenonium Ion | Retention/Rearrangement | Formation of a bridged phenonium ion intermediate, followed by nucleophilic attack. libretexts.org |

| Intramolecular Cyclization | Aziridinium-like Intermediate | Varies | The amino group acts as an internal nucleophile. |

Investigation of Reaction Intermediates and Transition States

The intermediates and transition states in reactions of this compound are central to understanding the reaction dynamics. In SN1-type reactions, the key intermediate is a carbocation. Due to the potential for anchimeric assistance from the anthracene ring, the formation of a stabilized phenonium ion is a highly plausible intermediate. libretexts.org This bridged ion would be more stable than a primary carbocation. The transition state leading to this intermediate would involve the simultaneous departure of the leaving group and the interaction of the anthracene π-system with the developing positive charge.

Computational studies on related systems have shown that such bridged intermediates can be stable species. For reactions involving the amino group, protonation would lead to an ammonium (B1175870) species, making it a less effective nucleophile. Conversely, in its neutral state, the amino group's lone pair can participate in reactions, potentially forming transition states leading to nitrogen-containing heterocycles.

Table 2: Potential Intermediates and Transition States in Reactions of this compound

| Reaction Type | Potential Intermediate | Key Features of Transition State |

| SN1-type Substitution | Phenonium Ion | Delocalization of positive charge into the anthracene ring; breaking of the C-leaving group bond. libretexts.org |

| Amine-based Reactions | Protonated Amine (Ammonium) | Transfer of a proton to the nitrogen atom. |

| Oxidation of Alcohol | Aldehyde or Carboxylic Acid | Formation of a C=O double bond. |

Role of the Anthracene Moiety in Reaction Dynamics and Selectivity

The anthracene moiety is not merely a passive scaffold but an active participant in the chemical transformations of this compound. Its influence is both steric and electronic.

Steric Effects: The large, planar structure of the anthracene ring exerts significant steric hindrance around the chiral center. researchgate.net This bulkiness can direct the approach of incoming reagents, influencing the diastereoselectivity of reactions. For instance, it would likely hinder a direct SN2 attack at the adjacent carbon.

Electronic Effects: The electron-rich π-system of the anthracene ring has profound electronic effects.

Anchimeric Assistance: As previously discussed, the π-electrons can participate in neighboring group interactions, stabilizing carbocation intermediates and accelerating reaction rates. dalalinstitute.comlibretexts.orglibretexts.org This is a powerful directing effect that can control the reaction pathway and stereochemical outcome.

Inductive and Resonance Effects: The anthracene ring can influence the acidity and basicity of the amino and hydroxyl groups through inductive and resonance effects. The reactivity of the anthracene ring itself, particularly at the 9 and 10 positions, can lead to side reactions such as electrophilic substitution or cycloaddition under certain conditions. youtube.com

Table 3: Influence of the Anthracene Moiety on Reaction Characteristics

| Effect | Description | Consequence |

| Steric Hindrance | The bulk of the anthracene ring impedes access to the reaction center. | Favors SN1-type pathways over SN2; influences diastereoselectivity. researchgate.net |

| Anchimeric Assistance | Intramolecular nucleophilic attack by the π-system on an adjacent electrophilic carbon. | Rate enhancement; formation of phenonium ion; potential for retention of stereochemistry. libretexts.org |

| Electronic Delocalization | The π-system can delocalize charge. | Stabilization of charged intermediates and transition states. |

Influence of Solvent and Reaction Conditions on Reaction Mechanisms

The choice of solvent and reaction conditions can dramatically alter the mechanistic pathway and, consequently, the products of reactions involving this compound.

Solvent Effects:

Polar Protic Solvents (e.g., water, methanol): These solvents are effective at solvating both cations and anions. They strongly favor SN1 reactions by stabilizing the carbocation intermediate and the departing leaving group. quora.com For reactions involving anchimeric assistance, a polar protic solvent would further facilitate the ionization step.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions. This can enhance the nucleophilicity of anionic reagents, potentially favoring SN2 pathways if sterically accessible. However, given the steric bulk of the substrate, SN1 might still prevail if a stable carbocationic intermediate can be formed.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged intermediates or reagents and would significantly slow down or prevent SN1 and SN2 reactions.

Reaction Conditions:

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. They also provide the necessary activation energy for reactions with high barriers.

pH: The pH of the reaction medium is critical. In acidic conditions, the amino group will be protonated (–NH3+), rendering it non-nucleophilic. The hydroxyl group can also be protonated to form a good leaving group (–OH2+). In basic conditions, the amino group remains a potent nucleophile, while the hydroxyl group is less likely to act as a leaving group.

Table 4: Hypothetical Influence of Solvent on Nucleophilic Substitution Rate

| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (SN1-type) | Rationale |

| Water | Polar Protic | ~80 | Very High | Excellent stabilization of the phenonium ion intermediate and leaving group. quora.com |

| Methanol | Polar Protic | ~33 | High | Good stabilization of charged intermediates. quora.com |

| DMSO | Polar Aprotic | ~47 | Moderate | Can stabilize the cation but less effective for the leaving group. |

| Acetone | Polar Aprotic | ~21 | Low | Poor stabilization of charged intermediates compared to protic solvents. |

| Hexane | Nonpolar | ~2 | Negligible | Incapable of stabilizing charged intermediates. |

Future Research Directions and Unexplored Potential of 3 Amino 3 2 Anthryl Propan 1 Ol

Integration into Novel Supramolecular Assemblies and Advanced Functional Materials

The distinct molecular architecture of 3-Amino-3-(2-anthryl)propan-1-ol, featuring a large, flat, and fluorescent anthracene (B1667546) group alongside hydrogen-bonding amino and hydroxyl functionalities, makes it an exceptional candidate for the construction of ordered supramolecular structures. The self-assembly of such molecules is driven by a combination of π-π stacking interactions of the anthracene cores and hydrogen bonding networks, a principle that has been successfully demonstrated with other anthracene derivatives. researchgate.net

Future research is poised to explore the creation of advanced functional materials by harnessing these self-assembly properties. For instance, the incorporation of this compound into liquid crystals could lead to new materials with tunable optical and electronic properties. The stereocontrolled photocyclodimerization of anthracenes within a chiral environment composed of an amphiphilic amino alcohol has already been shown to yield products with high regio- and enantioselectivities. nih.govresearchgate.net This suggests the potential for creating light-responsive materials where the assembly and properties can be controlled by external stimuli.

Furthermore, the integration of this compound into polymers could yield materials with enhanced thermal stability and unique photophysical characteristics, suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The exploration of its gelation properties in various solvents could also lead to the development of novel soft materials.

Table 1: Potential Supramolecular Assemblies and Functional Materials

| Assembly/Material Type | Potential Driving Forces | Potential Applications |

|---|---|---|

| Chiral Liquid Crystals | π-π stacking, Hydrogen bonding | Optical switches, Displays |

| Photoresponsive Polymers | Covalent bonding, Photodimerization | Smart materials, Drug delivery |

| Organogels | van der Waals forces, Hydrogen bonding | Soft robotics, Tissue engineering |

| Fluorescent Sensors | Host-guest interactions | Anion/cation detection |

Exploration of Green Chemistry Principles in Synthetic Route Development

The development of environmentally benign and efficient synthetic methods for chiral molecules is a cornerstone of modern chemistry. Future research on this compound will undoubtedly focus on applying green chemistry principles to its synthesis. Current industrial syntheses of similar amino alcohols often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.com

A promising avenue lies in the exploration of biocatalysis. The use of enzymes, such as transaminases or alcohol dehydrogenases, offers a highly selective and environmentally friendly alternative for the synthesis of chiral amino alcohols. researchgate.net One-pot syntheses, which reduce the number of reaction and purification steps, are also a key area of interest. For example, a one-pot, three-component reaction has been successfully used to synthesize various 3-amino-3-arylpropionic acids, a class of compounds structurally related to the target molecule. researchgate.net

Moreover, the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that minimize the use of stoichiometric reagents will be crucial. Research into the catalytic hydrogenation of prochiral precursors in the presence of a chiral catalyst is another promising green approach.

Table 2: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Potential Application in Synthesis | Expected Benefits |

|---|---|---|

| Biocatalysis | Use of enzymes for asymmetric synthesis | High enantioselectivity, Mild conditions |

| One-Pot Synthesis | Combining multiple steps into a single operation | Reduced waste, Increased efficiency |

| Green Solvents | Replacement of hazardous solvents with water or bio-solvents | Reduced environmental impact |

| Catalysis | Use of recyclable catalysts | Atom economy, Reduced waste |

Advanced Theoretical Modeling for Predictive Design of Novel Derivatives

Computational chemistry and theoretical modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. For a molecule as complex as this compound, with its conformational flexibility and potential for multiple intermolecular interactions, theoretical studies are invaluable.

Density Functional Theory (DFT) calculations can be employed to predict the stable conformations of the molecule and to understand the nature of the non-covalent interactions that govern its self-assembly. Such studies have already been used to investigate the Diels-Alder reactivity of chiral anthracene templates, providing insights into the factors controlling the reaction's stereoselectivity. nih.gov This knowledge is crucial for designing new derivatives with tailored self-assembly behaviors.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the photophysical properties of the molecule and its derivatives, such as its absorption and emission spectra. This is particularly relevant for designing new fluorescent probes and materials for optoelectronic applications. Molecular dynamics simulations can provide insights into the behavior of these molecules in different environments, such as in solution or within a polymer matrix, aiding in the design of functional materials.

Table 3: Theoretical Modeling Techniques and Their Applications

| Modeling Technique | Information Gained | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, Interaction energies | Predicting self-assembly, Understanding reactivity |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, Spectra | Designing fluorescent probes and materials |

| Molecular Dynamics (MD) | Conformational dynamics, Solvation effects | Simulating behavior in different media |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy calculations on active sites | Modeling enzyme-catalyzed reactions |

Development of Next-Generation Catalytic Systems Based on its Chiral Framework

The chiral nature of this compound makes it a promising candidate for use as a ligand in asymmetric catalysis. Chiral amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions, including reductions, additions, and cyclizations. chiralpedia.com The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment that can induce high enantioselectivity in chemical transformations.

Future research will likely focus on synthesizing a range of metal complexes of this compound and evaluating their catalytic activity in key organic reactions. The bulky anthracene group is expected to play a significant role in creating a sterically demanding chiral pocket around the metal center, potentially leading to high levels of asymmetric induction.

The development of catalysts based on this framework could lead to more efficient and selective methods for producing enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The immobilization of these catalysts on solid supports is another area of interest, as it would facilitate catalyst recovery and recycling, aligning with the principles of green chemistry.

Table 4: Potential Catalytic Applications

| Catalytic Reaction | Metal Center | Potential Products |

|---|---|---|

| Asymmetric Aldol (B89426) Reaction | Zinc, Copper | Chiral β-hydroxy ketones |

| Asymmetric Michael Addition | Rhodium, Iridium | Chiral 1,5-dicarbonyl compounds |

| Asymmetric Hydrogenation | Ruthenium, Rhodium | Chiral alcohols and amines |

| Asymmetric Allylic Alkylation | Palladium | Chiral allylic compounds |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Amino-3-(2-anthryl)propan-1-OL, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure to reduce nitro intermediates to amines. Alternative routes involve sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reductions. Yield optimization requires precise control of temperature (typically 20–60°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and catalyst loading (5–10% w/w). Impurities such as unreacted nitro precursors should be monitored via HPLC or TLC .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound exhibits acute oral toxicity (H302) and skin irritation (H315). Researchers must use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation (H335). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Stability under ambient conditions is presumed, but storage at 2–8°C in airtight containers is advised to prevent degradation .

Q. How can the purity of this compound be validated?

- Methodological Answer : Use chromatographic methods (HPLC with C18 columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) or NMR (¹H/¹³C) to detect impurities. Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~308.3 g/mol). Quantitative analysis via titration (e.g., potentiometric) ensures amine functionality ≥95% purity .

Advanced Research Questions

Q. How does the anthryl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The anthracene moiety enhances π-π stacking interactions, stabilizing transition states in SN2 reactions. Kinetic studies (e.g., using Eyring plots) reveal steric hindrance from the bulky anthryl group reduces reaction rates with primary alkyl halides. Computational modeling (DFT) can predict regioselectivity when modifying the amino or hydroxyl groups .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from stereochemical variations (R/S configurations) or solvent polarity effects. Reproduce assays under standardized conditions (e.g., PBS buffer, 37°C) and validate via X-ray crystallography or circular dichroism (CD) to confirm stereochemistry. Cross-reference cytotoxicity data with control compounds to isolate anthryl-specific effects .

Q. How can the compound’s fluorescence properties be exploited in molecular sensing applications?

- Methodological Answer : The anthracene group exhibits strong fluorescence (λₑₓ ~360 nm, λₑₘ ~400–500 nm). Functionalize the hydroxyl group with fluorogenic tags (e.g., dansyl chloride) for pH-responsive probes. Quenching studies with heavy metal ions (e.g., Cu²⁺) or nitroaromatics can quantify analyte binding constants (Ksv) via Stern-Volmer plots .

Q. What computational approaches predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?

- Methodological Answer : Dock the compound into GPCR homology models (e.g., β2-adrenergic receptor) using AutoDock Vina. Molecular dynamics (MD) simulations (AMBER force field) assess binding stability. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) and compare with mutagenesis data for key residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.